2-(Trifluoromethoxy)pyridin-4-amine is a chemical compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This particular compound is characterized by the presence of a trifluoromethoxy group at the 2-position and an amino group at the 4-position of the pyridine ring. The unique properties imparted by the trifluoromethoxy group make this compound significant in various chemical applications.
The compound can be classified under trifluoromethylated heterocycles, specifically pyridines. These compounds are often synthesized for their potential applications in pharmaceuticals and agrochemicals due to the biological activity associated with fluorinated compounds. The trifluoromethoxy group enhances lipophilicity and metabolic stability, making such compounds attractive for drug development.
The synthesis of 2-(trifluoromethoxy)pyridin-4-amine can be achieved through several methods. One efficient approach involves the reaction of 2-amino-4-trifluoromethylpyridine with a suitable trifluoromethylating agent. A notable method includes:
The synthesis can yield high purity products through careful control of reaction conditions, including temperature and reaction time .
The molecular formula for 2-(trifluoromethoxy)pyridin-4-amine is , with a molecular weight of approximately 180.11 g/mol. The structure features:
The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into bond angles and distances critical for understanding its reactivity .
2-(Trifluoromethoxy)pyridin-4-amine can participate in various chemical reactions due to its functional groups:
These reactions are essential for synthesizing more complex molecules in medicinal chemistry and materials science .
The mechanism of action for 2-(trifluoromethoxy)pyridin-4-amine largely depends on its interactions with biological targets. The trifluoromethoxy group enhances hydrophobic interactions, which can improve binding affinity to certain receptors or enzymes.
The physical properties of 2-(trifluoromethoxy)pyridin-4-amine include:
Chemical properties include:
These properties are crucial for determining storage conditions and handling procedures in laboratory settings .
2-(Trifluoromethoxy)pyridin-4-amine has several significant applications:
The versatility of this compound makes it valuable across multiple fields of research and industry .
The scaffold serves as a critical pharmacophore in kinase inhibitors targeting hematological malignancies and solid tumors. In FMS (CSF-1R) and KIT kinase inhibition, its trifluoromethoxy group occupies hydrophobic pockets adjacent to the ATP-binding site, enhancing selectivity over related kinases. This specificity was exploited in dual FMS/KIT inhibitors that disrupt tumor-promoting immune cells (e.g., macrophages, mast cells) in the tumor microenvironment. Preclinical studies showed that inhibitors featuring this core suppressed tumor growth in xenograft models by >70% and reduced osteoclast-mediated bone destruction [9]. Optimization efforts focused on:
Table 2: Kinase Inhibition Profiles of Derivatives
Compound | FMS IC₅₀ (nM) | KIT IC₅₀ (nM) | Selectivity vs. PDGFR |
---|---|---|---|
Derivative A | 8.6 ± 2.3 | 16.4 ± 2.0 | >100-fold |
Derivative B | 11.2 ± 0.8 | 13.9 ± 2.7 | >80-fold |
In inflammation imaging, 2-(trifluoromethoxy)pyridin-4-amine derivatives enable PET radiotracer development for iNOS detection. The trifluoromethoxy group provides optimal lipophilicity (logD = 1.5–2.0) for blood-brain barrier penetration, while the amine serves as a coordination site for radiometals. Key advances include:
Conformational restriction strategies using this scaffold yielded potent CHK1 inhibitors for overcoming chemotherapy resistance. Cyclizing the 4-amino group with adjacent phenyl rings improved target engagement:
Table 3: CHK1/FLT3 Inhibition by Optimized Derivatives
Compound | R Group | CHK1 IC₅₀ (nM) | FLT3-D835Y IC₅₀ (nM) |
---|---|---|---|
22 | Benzocyclic ketone | 38.57 ± 1.03 | 23.22 ± 0.81 |
29 | Tetrahydroquinoline-sulfonyl | 28.93 ± 3.44 | 31.30 ± 2.84 |
30 | Isothiazole-sulfonyl | 25.63 ± 2.30 | 22.80 ± 5.00 |
The scaffold is integral to RAF inhibitors like naporafenib, where the 4-amino group forms hydrogen bonds with Cys532 in the BRAF active site. Key modifications include:
Carbon-11-labeled derivatives enable real-time visualization of demyelination and inflammation:
Table 4: PET Tracer Performance Metrics
Parameter | [¹¹C]3-CF₃-4AP | [¹⁸F]3-F-4AP |
---|---|---|
Molar Activity | >200 GBq/μmol | 50–100 GBq/μmol |
Brain Uptake (SUV) | 1.8 ± 0.2 | 1.5 ± 0.3 |
Lesion Contrast | 3.5:1 | 2.8:1 |
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13131-49-2